![molecular formula C31H30N2O4 B2953690 3-phenoxy-N-[4-[[4-(3-phenoxypropanoylamino)phenyl]methyl]phenyl]propanamide CAS No. 392249-69-3](/img/structure/B2953690.png)
3-phenoxy-N-[4-[[4-(3-phenoxypropanoylamino)phenyl]methyl]phenyl]propanamide
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Description
3-phenoxy-N-[4-[[4-(3-phenoxypropanoylamino)phenyl]methyl]phenyl]propanamide is a chemical compound that has gained attention from the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Pharmacokinetics and Metabolism
The study of pharmacokinetics and metabolism is crucial in understanding how compounds like 3-phenoxy-N-[4-[[4-(3-phenoxypropanoylamino)phenyl]methyl]phenyl]propanamide behave within biological systems. For instance, compounds with similar structural features have been explored for their selective androgen receptor modulator (SARM) properties, which hold promise for treating androgen-dependent diseases. These studies provide insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of such compounds, aiding in the preclinical development of potential therapeutic agents (Wu et al., 2006).
Synthetic Methods and Structural Analysis
Research on synthetic methodologies and structural analysis of complex organic compounds, including those with phenoxypropanamide structures, is fundamental to the field of medicinal chemistry. Techniques such as liquid chromatography and mass spectrometry play a crucial role in distinguishing these compounds, understanding their physicochemical properties, and elucidating their structural frameworks, which is essential for the rational design of novel therapeutic agents (Deruiter et al., 1990).
Bioactive Constituents and Biological Activities
Exploring the bioactive constituents of natural and synthetic compounds, including those related to 3-phenoxy-N-[4-[[4-(3-phenoxypropanoylamino)phenyl]methyl]phenyl]propanamide, contributes to the discovery of new drugs and therapeutic agents. Studies have identified compounds with potential chymotrypsin inhibitory activity and antimicrobial properties, highlighting the diverse biological activities that these molecules can exhibit (Atta-ur-rahman et al., 1997).
Novel Synthetic Approaches
Innovative synthetic approaches to create derivatives of phenoxypropanamide compounds are integral to expanding the chemical space for drug discovery. Techniques such as the azetidinium ion approach demonstrate the versatility and creativity in synthetic organic chemistry, providing pathways to novel compounds with potential pharmacological applications (O’Brien et al., 2002).
Chemical Stability and Photochemistry
Understanding the chemical stability and photochemical behavior of compounds like 3-phenoxy-N-[4-[[4-(3-phenoxypropanoylamino)phenyl]methyl]phenyl]propanamide is crucial for their development as therapeutic agents. Studies on related compounds have investigated the mechanisms of photodegradation and the influence of external factors such as magnetic fields on their stability, providing valuable information for the formulation and storage of these drugs (Udagawa et al., 2011).
properties
IUPAC Name |
3-phenoxy-N-[4-[[4-(3-phenoxypropanoylamino)phenyl]methyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N2O4/c34-30(19-21-36-28-7-3-1-4-8-28)32-26-15-11-24(12-16-26)23-25-13-17-27(18-14-25)33-31(35)20-22-37-29-9-5-2-6-10-29/h1-18H,19-23H2,(H,32,34)(H,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWAAHMIUMYJJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)CCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenoxy-N-[4-[[4-(3-phenoxypropanoylamino)phenyl]methyl]phenyl]propanamide |
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